4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that features a nitrobenzo[d]thiazole moiety and a phenylsulfonyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps:
Formation of 6-nitrobenzo[d]thiazole: This can be achieved by nitration of benzo[d]thiazole using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the butanamide group: The nitrobenzo[d]thiazole is then reacted with 4-(phenylsulfonyl)butanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be N-(6-aminobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving nitrobenzo[d]thiazole derivatives.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-nitrobenzo[d]thiazol-2-amine: This compound shares the nitrobenzo[d]thiazole core but lacks the butanamide and phenylsulfonyl groups.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Another compound with a benzo[d]thiazole core, but with different substituents.
Uniqueness
4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is unique due to the combination of its nitrobenzo[d]thiazole core with the butanamide and phenylsulfonyl groups, which may confer distinct chemical and biological properties not seen in similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c21-16(7-4-10-27(24,25)13-5-2-1-3-6-13)19-17-18-14-9-8-12(20(22)23)11-15(14)26-17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTJKUCUEQVHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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